molecular formula C8H3Cl2F5O B1410416 4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride CAS No. 1804883-10-0

4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride

Cat. No.: B1410416
CAS No.: 1804883-10-0
M. Wt: 281 g/mol
InChI Key: KFLBUZPKKRBZCT-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride is a chemical compound with the molecular formula C8H3Cl2F5O. It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a trifluoromethyl group attached to a benzene ring. This compound is used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4,5-dichloro-2-nitrobenzotrifluoride with difluoromethyl ether in the presence of a base, followed by reduction of the nitro group to an amine .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity. The process may involve multiple steps, including chlorination, fluorination, and etherification reactions .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), reducing agents (e.g., hydrogen gas with a palladium catalyst), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotrifluorides, while reduction reactions can produce corresponding amines .

Scientific Research Applications

4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,5-Dichloro-2-(difluoromethoxy)benzotrifluoride include:

Uniqueness

What sets this compound apart is the presence of both difluoromethoxy and trifluoromethyl groups, which impart unique electronic and steric properties. These properties can enhance the compound’s reactivity and specificity in various chemical and biological contexts .

Properties

IUPAC Name

1,2-dichloro-4-(difluoromethoxy)-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5O/c9-4-1-3(8(13,14)15)6(2-5(4)10)16-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLBUZPKKRBZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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